

Application Notes and Protocols for Determining the Antiviral Activity of Emvododstat

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Compound of Interest

Compound Name: *Emvododstat*

Cat. No.: *B2673473*

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Introduction

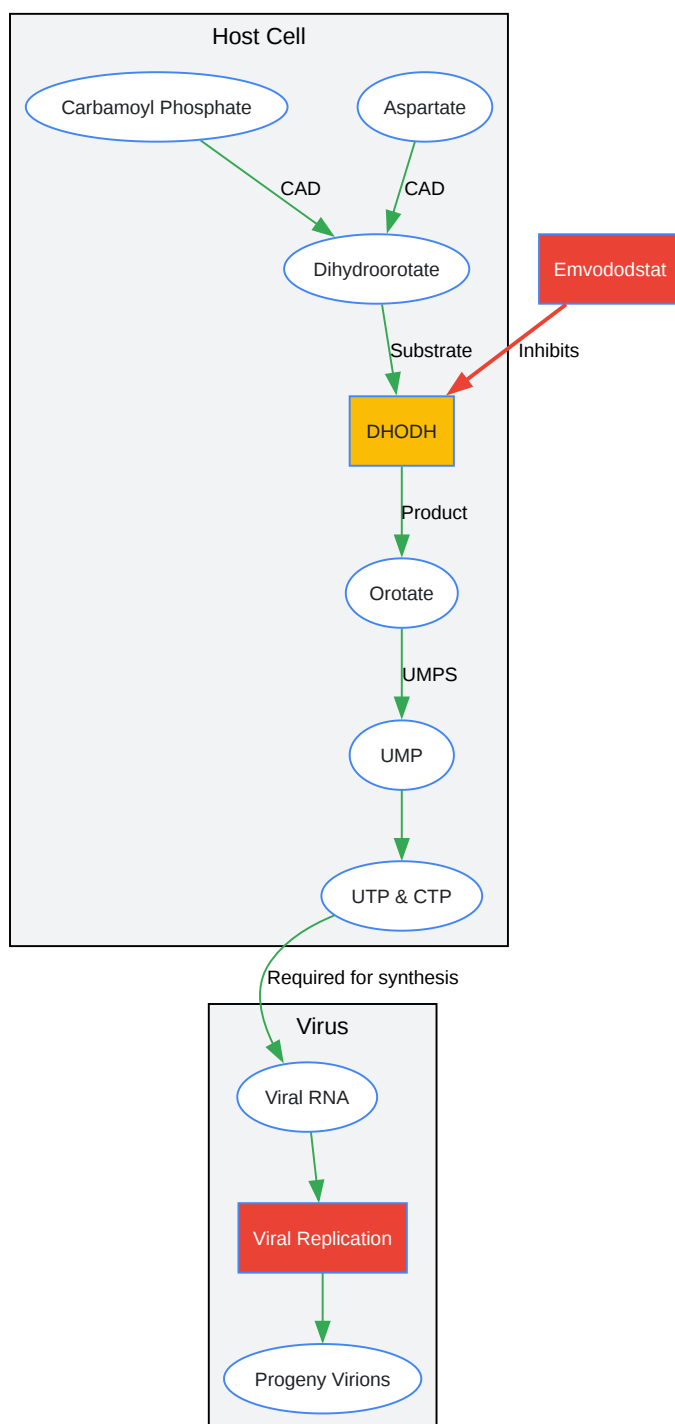
Emvododstat (formerly PTC299) is an orally bioavailable small molecule inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3] This pathway is essential for the production of pyrimidine nucleotides (uridine and cytidine), which are critical for the synthesis of RNA and DNA.[4] Many viruses, particularly RNA viruses, are highly dependent on the host cell's pyrimidine pool for their rapid replication.[5][6] By inhibiting DHODH, **Emvododstat** depletes the intracellular pyrimidine supply, thereby hindering viral replication.[5][6] This host-targeted antiviral strategy makes **Emvododstat** a promising candidate for broad-spectrum antiviral therapy. These application notes provide a detailed protocol for assessing the antiviral activity of **Emvododstat** against relevant viruses, such as SARS-CoV-2, using a cytopathic effect (CPE) inhibition assay.

Mechanism of Action: Inhibition of Pyrimidine Synthesis

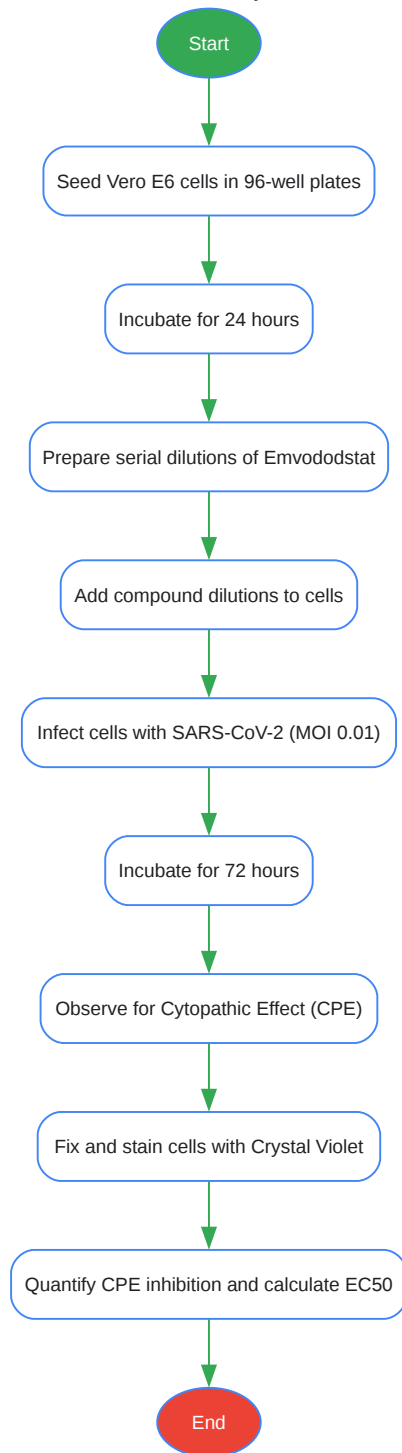
Emvododstat targets the host cell enzyme DHODH, which catalyzes the conversion of dihydroorotate to orotate, a rate-limiting step in the de novo synthesis of pyrimidines.[2][7] Inhibition of DHODH leads to a reduction in the intracellular pool of pyrimidine nucleotides. Viruses, being obligate intracellular parasites, rely on host cell machinery and resources for their replication. The high demand for nucleotides during rapid viral genome synthesis makes

them particularly vulnerable to the depletion of these essential building blocks. By limiting the availability of pyrimidines, **Emvodostat** effectively curtails viral replication.^{[5][6]}

Emvododstat Mechanism of Action



CPE Inhibition Assay Workflow

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